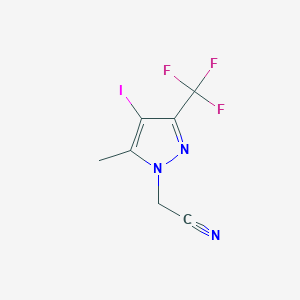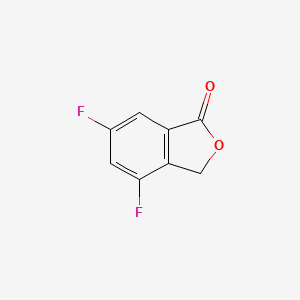
4,6-difluoroisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoroisobenzofuran-1(3H)-one is a fluorinated organic compound with the molecular formula C8H2F2O3 It is a derivative of isobenzofuranone, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoroisobenzofuran-1(3H)-one typically involves the fluorination of isobenzofuranone derivatives. One common method is the direct fluorination of isobenzofuranone using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to achieve selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the use of electrochemical fluorination, where an electric current is passed through a solution of isobenzofuranone in the presence of a fluorine-containing electrolyte. This method allows for precise control over the degree of fluorination and can be easily scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Difluoroisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorophthalic anhydride under strong oxidizing conditions.
Reduction: Reduction of the compound can lead to the formation of difluorobenzofuran derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Difluorophthalic anhydride.
Reduction: Difluorobenzofuran derivatives.
Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Difluoroisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 4,6-difluoroisobenzofuran-1(3H)-one depends on its specific application. In biological systems, the compound may interact with cellular targets through its fluorine atoms, which can form strong hydrogen bonds and alter the compound’s reactivity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Difluoroisobenzofuran-1(3H)-one: Another fluorinated isobenzofuranone with fluorine atoms at the 3 and 6 positions.
4,5-Difluoroisobenzofuran-1(3H)-one: A similar compound with fluorine atoms at the 4 and 5 positions.
4,7-Difluoroisobenzofuran-1(3H)-one: A compound with fluorine atoms at the 4 and 7 positions.
Uniqueness
4,6-Difluoroisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the fluorine atoms can influence the compound’s electronic distribution, making it a valuable intermediate in organic synthesis and material science.
Eigenschaften
Molekularformel |
C8H4F2O2 |
|---|---|
Molekulargewicht |
170.11 g/mol |
IUPAC-Name |
4,6-difluoro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4F2O2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3H2 |
InChI-Schlüssel |
SHTGDLBPIWPZFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2F)F)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333732.png)
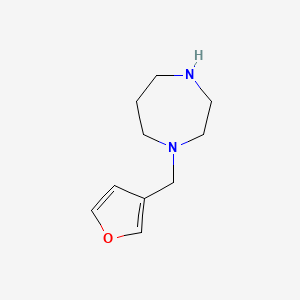

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13333755.png)

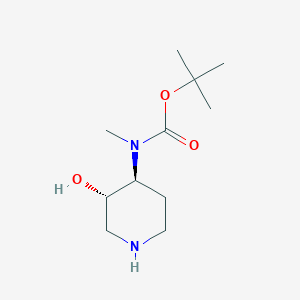
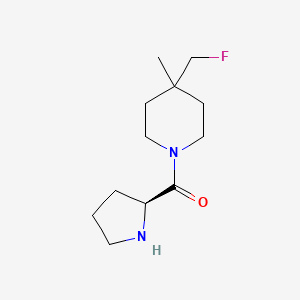
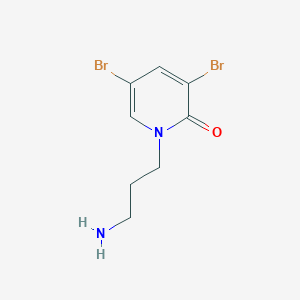
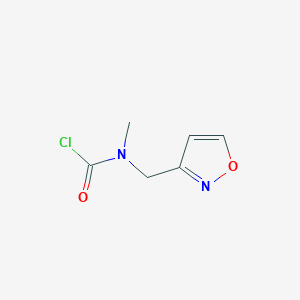
![Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13333780.png)

